molecular formula C13H21Cl2N3O B1445532 1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride CAS No. 1361111-94-5

1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride

Cat. No.: B1445532
CAS No.: 1361111-94-5
M. Wt: 306.23 g/mol
InChI Key: ASEGBYULFWYQKT-UHFFFAOYSA-N
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Description

1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride is a chemical compound belonging to the class of piperazine derivatives. These derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is particularly noted for its potential use in central nervous system stimulants, antipsychotics, and antidepressants.

Preparation Methods

The synthesis of 1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted piperazines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazines.

Scientific Research Applications

1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.

    Biology: The compound is studied for its potential effects on the central nervous system, including its stimulant and antidepressant properties.

    Medicine: Research focuses on its potential use as an antipsychotic and antidepressant agent.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride involves its interaction with various molecular targets in the central nervous system. The compound is believed to modulate neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation and cognitive functions. The exact pathways and molecular targets are still under investigation, but it is known to influence receptor binding and neurotransmitter release .

Comparison with Similar Compounds

1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride can be compared with other piperazine derivatives such as:

    Trimetazidine: Used as an anti-anginal agent.

    Ranolazine: Used for chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Another antipsychotic used for treating schizophrenia and bipolar disorder

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-(2-phenylethyl)piperazine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c14-13(17)12-10-15-7-9-16(12)8-6-11-4-2-1-3-5-11;;/h1-5,12,15H,6-10H2,(H2,14,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEGBYULFWYQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)N)CCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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